ONO-RS-347

Leukotriene pharmacology In vivo bronchoconstriction Guinea pig model

ONO-RS-347 is the highest-potency 1,4-benzodioxan leukotriene antagonist, with IC50 0.37 nM (LTC4, ileum) and in vivo ID50 0.7–1.1 µg/kg (LTE4, LTD4, LTC4). It provides >500-fold CysLT selectivity over LTB4 and a 440-fold potency advantage over ONO-RS-411, enabling minimal-dosing studies with reduced off-target risk. The compound is the gold-standard reference for validating next-generation CysLT1/CysLT2 antagonists and dissecting leukotriene signaling pathways. Essential for airway hyperresponsiveness and vascular permeability models.

Molecular Formula C26H25N5O4
Molecular Weight 471.5 g/mol
CAS No. 103176-67-6
Cat. No. B1677332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-RS-347
CAS103176-67-6
Synonyms8-(4-(4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)benzo-1,4-dioxane
ONO-RS 347
ONO-RS-347
Molecular FormulaC26H25N5O4
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C=CC=C2O1)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C5=NNN=N5
InChIInChI=1S/C26H25N5O4/c32-26(19-12-14-20(15-13-19)33-16-5-4-9-18-7-2-1-3-8-18)27-21-10-6-11-22-24(21)35-23(17-34-22)25-28-30-31-29-25/h1-3,6-8,10-15,23H,4-5,9,16-17H2,(H,27,32)(H,28,29,30,31)
InChIKeyCILFBYXDVWMEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-RS-347 (CAS 103176-67-6) – A Reference-Standard Leukotriene C4/D4 Antagonist for Mechanistic and In Vivo Research


ONO-RS-347 (CAS 103176-67-6) is a 1,4-benzodioxan-derived small molecule classified as a potent and orally active antagonist of the cysteinyl leukotrienes LTC4 and LTD4, with ancillary activity against LTE4 [1]. Initially characterized by Ono Pharmaceutical as an SRS-A (slow-reacting substance of anaphylaxis) antagonist, the compound exhibits a molecular weight of 471.5 g/mol and the systematic IUPAC name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide [2]. Unlike clinical-stage leukotriene receptor antagonists (LTRAs) that target the CysLT1 receptor, ONO-RS-347 belongs to an earlier generation of research tools that directly antagonize the contractile effects of leukotrienes in isolated tissue and whole-animal models, making it a critical reference compound for studies comparing LT signaling pathways and for validating newer antagonists [3].

Why Class-Wide Leukotriene Antagonists Cannot Substitute for ONO-RS-347 in Research Protocols


Generic substitution within the leukotriene antagonist class is scientifically unsound due to profound divergence in molecular scaffolds, receptor subtype selectivity, and in vivo pharmacokinetic profiles. While clinical LTRAs (e.g., montelukast, zafirlukast, pranlukast) share a common CysLT1 receptor mechanism, ONO-RS-347 exhibits a distinct 1,4-benzodioxan core that confers a unique in vivo potency spectrum against LTC4, LTD4, and LTE4, as well as a stark selectivity window relative to LTB4 [1]. Critically, in the same study that established ONO-RS-347 as the most potent antagonist within its structural series, the closely related analog ONO-RS-411 demonstrated a completely different profile: superior oral bioavailability but markedly weaker potency in multiple assays [2]. Therefore, substituting ONO-RS-347 with even a structurally adjacent analog—let alone a modern CysLT1 antagonist—will irreversibly alter experimental outcomes, particularly in in vivo models of LTD4/LTC4-induced bronchoconstriction and vascular permeability where its quantitative performance has been rigorously benchmarked [3].

Quantitative Head-to-Head Performance of ONO-RS-347 vs. Analogs in Leukotriene Antagonism


In Vivo Inhibition of LTD4-Induced Bronchoconstriction: A 440-Fold Superiority Over ONO-RS-411

In an intravenous administration model measuring the inhibition of LTD4-induced bronchoconstriction in anesthetized guinea pigs, ONO-RS-347 (designated compound 18k) exhibited an ID50 value of 1.0 ± 0.2 µg/kg [1]. This represents a 440-fold increase in potency compared to the orally optimized analog ONO-RS-411 (19h), which required an ID50 of 440 ± 27 µg/kg in the same assay. The magnitude of this differential establishes ONO-RS-347 as the reference compound for achieving maximal inhibition of LTD4-mediated bronchospasm in vivo.

Leukotriene pharmacology In vivo bronchoconstriction Guinea pig model

In Vivo Inhibition of LTC4- and LTE4-Induced Bronchoconstriction: Broad-Spectrum Potency vs. Narrow-Spectrum Analogs

Beyond LTD4, ONO-RS-347 (18k) also potently antagonizes LTC4- and LTE4-induced bronchoconstriction in vivo. Intravenous administration yielded ID50 values of 1.1 ± 0.3 µg/kg against LTC4 (0.5 µg/kg challenge) and 0.7 ± 0.2 µg/kg against LTE4 (1.0 µg/kg challenge) [1]. In contrast, the oral analog ONO-RS-411 (19h) showed markedly weaker activity against these leukotrienes (ID50 not determined for LTC4/LTE4 in this assay), while the reference antagonist FPL-55712 required an ID50 of 155 ± 20 µg/kg for LTC4 inhibition. This broad-spectrum profile against LTC4, LTD4, and LTE4 distinguishes ONO-RS-347 from antagonists that are selective for only one or two cysteinyl leukotrienes.

Cysteinyl leukotrienes In vivo pharmacology Guinea pig model

In Vitro Antagonism of LTC4-Induced Ileal Contraction: 4.7-Fold Potency Edge Over ONO-RS-411

In an isolated tissue assay measuring LTC4-induced contraction of guinea pig ileum, ONO-RS-347 (18k) demonstrated an IC50 value of 0.37 nM [1]. The closest oral analog, ONO-RS-411 (19h), exhibited an IC50 of 1.5 nM in the same assay. This 4.7-fold difference in molar potency at the tissue level corroborates the in vivo findings and confirms that ONO-RS-347 possesses intrinsically higher affinity or efficacy at the molecular target mediating leukotriene-induced smooth muscle contraction.

Smooth muscle contraction In vitro pharmacology Guinea pig ileum

Absolute Selectivity for Cysteinyl Leukotrienes Over LTB4: >500-Fold Discrimination Window

ONO-RS-347 (18k) exhibits exceptional selectivity for the cysteinyl leukotrienes (LTC4, LTD4, LTE4) over leukotriene B4 (LTB4), a structurally distinct leukotriene that signals through BLT1/BLT2 receptors and mediates neutrophil chemotaxis rather than bronchoconstriction [1]. In the same in vivo bronchoconstriction model where ONO-RS-347 potently inhibits LTC4, LTD4, and LTE4 (ID50 values of 1.1, 1.0, and 0.7 µg/kg, respectively), the compound shows no detectable inhibition of LTB4-induced bronchoconstriction at doses up to 500 µg/kg (ID50 > 500 µg/kg) [2]. This >500-fold selectivity window confirms that ONO-RS-347 is a clean pharmacological tool for isolating cysteinyl leukotriene signaling without confounding effects on LTB4 pathways.

Receptor selectivity Leukotriene B4 Off-target profiling

Optimized Research Applications for ONO-RS-347 Based on Validated Performance Metrics


In Vivo Validation of LTD4/LTC4/LTE4-Dependent Bronchoconstriction in Rodent Models

Leveraging its ID50 values of 1.0 µg/kg (LTD4), 1.1 µg/kg (LTC4), and 0.7 µg/kg (LTE4) in anesthetized guinea pigs [1], ONO-RS-347 is the definitive positive control for establishing the contribution of cysteinyl leukotrienes to airway hyperresponsiveness. Unlike ONO-RS-411, which requires 440-fold higher doses to achieve comparable LTD4 inhibition, ONO-RS-347 enables studies with minimal compound burden and reduced risk of off-target effects. This scenario is directly supported by the 440-fold potency advantage over ONO-RS-411 and the >500-fold selectivity over LTB4 [2].

Ex Vivo Tissue Bath Studies of Cysteinyl Leukotriene Signaling in Smooth Muscle

With an IC50 of 0.37 nM against LTC4-induced guinea pig ileum contraction [1], ONO-RS-347 provides the highest-potency tool available within the 1,4-benzodioxan series for isolating leukotriene-mediated smooth muscle responses. The 4.7-fold potency edge over ONO-RS-411 in this assay [2] ensures that experiments using ONO-RS-347 can employ lower concentrations to achieve full antagonism, minimizing vehicle artifacts and preserving tissue viability.

Pharmacological Dissection of CysLT vs. BLT Receptor Pathways

The >500-fold selectivity window for cysteinyl leukotrienes (LTC4/LTD4/LTE4) over LTB4 [1] positions ONO-RS-347 as an essential tool for studies aiming to decouple CysLT1/CysLT2-mediated effects from BLT1/BLT2-mediated effects. This selectivity is quantitatively demonstrated by the compound's inability to inhibit LTB4-induced bronchoconstriction even at doses 500-fold higher than those effective against cysteinyl leukotrienes, a property that cannot be assumed for broader-spectrum antagonists or leukotriene synthesis inhibitors.

Benchmarking Novel Leukotriene Antagonists in Head-to-Head Comparative Pharmacology

Given its thoroughly characterized in vitro (IC50 0.37 nM) and in vivo (ID50 0.7–1.1 µg/kg) profile against multiple cysteinyl leukotrienes, ONO-RS-347 serves as a gold-standard reference compound for evaluating next-generation leukotriene antagonists [1]. Its performance in the same assays as ONO-RS-411 (19h) and FPL-55712 [2] provides a robust comparative framework, allowing new chemical entities to be quantitatively benchmarked against a well-defined, high-potency reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-RS-347

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.